molecular formula C21H26N2O4 B269002 4-{[2-(2,5-dimethylphenoxy)propanoyl]amino}-N-(2-methoxyethyl)benzamide

4-{[2-(2,5-dimethylphenoxy)propanoyl]amino}-N-(2-methoxyethyl)benzamide

Cat. No. B269002
M. Wt: 370.4 g/mol
InChI Key: YLUKHDYWHGBEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(2,5-dimethylphenoxy)propanoyl]amino}-N-(2-methoxyethyl)benzamide, also known as DPNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and is used as a tool compound in various biochemical and physiological experiments. DPNB has been found to exhibit unique properties that make it a valuable molecule for research purposes.

Mechanism of Action

The mechanism of action of 4-{[2-(2,5-dimethylphenoxy)propanoyl]amino}-N-(2-methoxyethyl)benzamide involves the binding of the compound to GPCRs. GPCRs are a family of membrane-bound receptors that play a crucial role in various cellular processes. This compound has been found to selectively bind to certain subtypes of GPCRs and modulate their activity. This modulation can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of GPCRs and affect various cellular processes such as intracellular signaling, gene expression, and cell proliferation. This compound has also been found to exhibit anti-inflammatory and analgesic properties. It has been shown to reduce inflammation and pain in various animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-{[2-(2,5-dimethylphenoxy)propanoyl]amino}-N-(2-methoxyethyl)benzamide in lab experiments is its selectivity towards certain subtypes of GPCRs. This selectivity allows for the identification of potential drug targets and the study of specific cellular processes. This compound is also a well-established tool compound and has been extensively studied, making it a reliable molecule for research purposes. However, one of the limitations of using this compound is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-{[2-(2,5-dimethylphenoxy)propanoyl]amino}-N-(2-methoxyethyl)benzamide in scientific research. One potential area of research is the study of the role of GPCRs in various diseases such as cancer and neurological disorders. This compound can be used to identify potential drug targets and to study the effects of GPCR modulation on disease progression. Another potential area of research is the development of novel compounds based on the structure of this compound. These compounds can be optimized for specific GPCR subtypes and can have potential therapeutic applications. Overall, this compound is a valuable tool compound that has the potential to advance our understanding of various cellular processes and to identify potential drug targets.

Synthesis Methods

The synthesis of 4-{[2-(2,5-dimethylphenoxy)propanoyl]amino}-N-(2-methoxyethyl)benzamide involves the condensation of 2,5-dimethylphenol with 2-bromo-1-(2-methoxyethyl)benzene in the presence of a base to form 2-(2,5-dimethylphenoxy)ethyl phenyl ketone. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-aspartic acid β-benzyl ester to form the final product, this compound. The synthesis of this compound is a well-established method and has been optimized for large-scale production.

Scientific Research Applications

4-{[2-(2,5-dimethylphenoxy)propanoyl]amino}-N-(2-methoxyethyl)benzamide has been extensively used in scientific research as a tool compound to study various biochemical and physiological processes. It has been found to exhibit unique properties that make it a valuable molecule for research purposes. This compound has been used to study the role of G protein-coupled receptors (GPCRs) in various cellular processes. It has also been used to study the interaction of GPCRs with various ligands and to identify potential drug targets.

properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

4-[2-(2,5-dimethylphenoxy)propanoylamino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C21H26N2O4/c1-14-5-6-15(2)19(13-14)27-16(3)20(24)23-18-9-7-17(8-10-18)21(25)22-11-12-26-4/h5-10,13,16H,11-12H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

YLUKHDYWHGBEFE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

Origin of Product

United States

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